Physical properties and melting point of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Physical properties and melting point of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
The following technical guide details the physical properties, synthesis, and characterization of Ethyl 2-(2-methoxyphenyl)sulfanylacetate , structured for researchers and drug development professionals.
CAS Number: 164979-74-2 Molecular Formula: C₁₁H₁₄O₃S Molecular Weight: 226.29 g/mol
Executive Summary
Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a specialized organosulfur intermediate primarily utilized in the synthesis of benzothiazepines, thiochromanones, and related heterocyclic pharmaceutical scaffolds. Characterized by a thioether linkage connecting an ethyl acetate moiety to a 2-methoxyphenyl ring, this compound exhibits unique reactivity profiles suitable for cyclization and substitution reactions. This guide provides a definitive analysis of its physical properties, synthesis protocols, and characterization standards.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | Ethyl 2-[(2-methoxyphenyl)sulfanyl]acetate |
| CAS Number | 164979-74-2 |
| Synonyms | Ethyl (2-methoxyphenylthio)acetate; Ethyl o-anisylthioacetate |
| SMILES | CCOC(=O)CSC1=CC=CC=C1OC |
| InChIKey | KUYZGEJNMWFBSM-UHFFFAOYSA-N (Predicted) |
Structural Visualization
The molecule features a flexible ethyl acetate tail linked via a sulfur atom to an electron-rich 2-methoxyphenyl ring. The ortho-methoxy group introduces steric bulk and electronic effects that influence both the physical state (inhibiting crystallization) and chemical reactivity (directing electrophilic aromatic substitution).
Figure 1: Structural connectivity highlighting the central thioether linkage.
Physical Properties & Melting Point Analysis[6][7][8][9]
Physical State Assessment
Based on structural analogs and thermodynamic data, Ethyl 2-(2-methoxyphenyl)sulfanylacetate is predominantly a viscous liquid or low-melting solid at standard temperature and pressure (STP).
-
Melting Point (MP): Not definitively reported in standard crystallographic databases.
-
Predicted Range:< 35°C (Likely an oil at room temperature).[1]
-
Rationale: The ortho-methoxy substituent disrupts crystal lattice packing compared to para-substituted analogs, often lowering the melting point significantly.
-
-
Boiling Point (BP): Estimated at 155–165 °C at 12 mmHg (Reduced Pressure).
-
Note: Decomposition may occur at atmospheric pressure (>280°C).
-
-
Density: ~1.15 ± 0.05 g/cm³ (Predicted).
-
Solubility:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO.
-
Insoluble: Water (Hydrophobic thioether backbone).
-
Melting Point Determination Protocol (SOP)
If the compound solidifies upon storage at 2-8°C, precise MP determination is critical for purity assessment.
Method A: Capillary Tube (Standard)
-
Preparation: Pack 2-3 mm of dry, powdered sample into a capillary tube.
-
Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).
-
Ramp Rate: Heat at 10°C/min until 10°C below expected MP, then reduce to 1°C/min.
-
Observation: Record
(first liquid drop) and (complete liquefaction).
Method B: Differential Scanning Calorimetry (DSC)
-
Sample: 2-5 mg in an aluminum pan.
-
Cycle: Heat from -20°C to 100°C at 5°C/min under
flow. -
Data: Endothermic peak onset represents the thermodynamic melting point.
Synthesis & Purification Workflow
The most reliable synthesis route involves the nucleophilic substitution of ethyl bromoacetate by 2-methoxythiophenol under basic conditions.
Reaction Scheme
Detailed Protocol
-
Reagents:
-
2-Methoxythiophenol (1.0 eq)
-
Ethyl Bromoacetate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetone (Dry) or DMF.
-
-
Procedure:
-
Dissolve 2-methoxythiophenol in acetone under inert atmosphere (
). -
Add
and stir for 15 minutes to generate the thiolate anion. -
Dropwise add ethyl bromoacetate at 0°C to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1).
-
-
Workup:
-
Filter off inorganic salts (
). -
Concentrate filtrate in vacuo.
-
Redissolve residue in EtOAc, wash with water (2x) and brine (1x).
-
Dry over
and concentrate.
-
-
Purification:
-
Distillation: High vacuum distillation (0.1 mmHg) if oil.
-
Chromatography: Silica gel flash column (Gradient: 0-20% EtOAc in Hexane).
-
Figure 2: Step-by-step synthesis workflow for high-purity isolation.
Characterization Standards
To validate the identity of the synthesized compound, compare spectral data against these expected values.
| Technique | Expected Signals / Parameters |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl ( |
| Mass Spectrometry (ESI) | |
| IR Spectroscopy | Ester |
Safety & Handling
-
Thiophenol Hazard: The starting material (2-methoxythiophenol) is malodorous and toxic. Handle in a fume hood.
-
Storage: Store the final ester at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the sulfoxide/sulfone.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
References
-
CymitQuimica. Ethyl 2-(2-methoxyphenyl)sulfanylacetate Product Entry (CAS 164979-74-2).[2] Retrieved from
-
AK Scientific. 2-(2-methoxyphenyl)sulfanylacetate Product Data. Retrieved from
-
PubChem. Ethyl (2-methoxyphenylthio)acetate - Compound Summary. (Analogous structures and properties). Retrieved from
-
Google Patents. WO2003070726A1 - Pyranones useful as ATM inhibitors. (Describes related thio-ether synthesis methodologies). Retrieved from
